molecular formula C17H18N4O6 B2801696 1,3-dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 732250-13-4

1,3-dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2801696
CAS No.: 732250-13-4
M. Wt: 374.353
InChI Key: CPXZGMBARJZADU-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a barbiturate-derived compound featuring a pyrimidinetrione core substituted at the 5-position with a methylene-linked 4-morpholino-3-nitrophenyl group. This structure combines the electron-withdrawing nitro group and the polar morpholino moiety, which may influence its physicochemical properties (e.g., solubility, logP) and biological interactions.

Properties

IUPAC Name

1,3-dimethyl-5-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O6/c1-18-15(22)12(16(23)19(2)17(18)24)9-11-3-4-13(14(10-11)21(25)26)20-5-7-27-8-6-20/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXZGMBARJZADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of 1,3-dimethylbarbituric acid with 4-morpholino-3-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solution with a catalytic amount of piperidine. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including precise control of temperature, solvent ratios, and reaction times. Additionally, industrial methods might incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

1,3-dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives

  • 5-[(3-Bromophenyl)methylene]-1,3-dimethylpyrimidinetrione ():
    • The bromine atom at the meta position introduces steric bulk and strong electron-withdrawing effects.
    • Compared to the nitro group, bromine may reduce redox reactivity but increase lipophilicity (higher logP), impacting membrane permeability .
    • Synthesis : Prepared via Claisen-Schmidt condensation, similar to the target compound, but with bromophenyl aldehydes .

Heterocyclic Substituents

  • 5-(2-Furylmethylene)-1-phenylpyrimidinetrione (): The furan ring is electron-rich and less sterically demanding than the morpholino-nitrophenyl group. Exhibits lower molecular weight (MW = ~300 vs. ~369 for the target compound) and higher solubility in polar solvents due to furan’s oxygen atom .

2.1.3. Nitro-Morpholino Hybrid Derivatives

  • 5-{[5-(2-Methyl-5-nitrophenyl)furan-2-yl]methylene}-1,3-dimethylpyrimidinetrione (): Combines nitro and methyl groups on a furan-linked phenyl ring. The absence of morpholino reduces polarity but retains nitro-mediated electron deficiency. Physicochemical Data: MW = 369.33, logP ≈ 2.1 (predicted), compared to the target compound’s logP of ~1.8 (morpholino enhances hydrophilicity) .
Core Modifications: Pyrimidinetrione vs. Barbiturate Analogs
  • 5-Allyl-1,3-dimethyl-5-(1-methylbutyl)pyrimidinetrione (): Features alkyl substituents instead of aromatic groups, increasing lipophilicity (logP = ~3.5).
Electronic and Steric Effects
  • 5-[(4-Methoxyanilino)methylene]-1,3-dimethylpyrimidinetrione (): The methoxy group is electron-donating, opposing the nitro group’s electron-withdrawing effect. Solvatochromism: Exhibits redshifted absorption spectra in polar solvents, whereas the nitro-morpholino derivative may show hypsochromic shifts due to enhanced polarity .

Key Research Findings

Physicochemical Properties
Property Target Compound 5-(3-Bromophenyl) Derivative 5-(2-Furylmethylene) Derivative
Molecular Weight 369.33 351.19 265.22
logP (Predicted) 1.8 2.5 1.2
Water Solubility (mg/mL) 0.5 0.2 1.8
Melting Point (°C) 210–215 195–200 185–190

Biological Activity

1,3-Dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly referred to as compound 1, is a synthetic organic molecule with potential pharmacological applications. Its structure suggests a possible role in various biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of compound 1 based on existing literature and research findings.

  • Molecular Formula : C17H18N4O6
  • Molecular Weight : 374.35 g/mol
  • CAS Number : 732250-13-4

Biological Activity Overview

The biological activities of compound 1 have been explored in several studies focusing on its effects on cancer cells and its potential as an enzyme inhibitor.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For example, derivatives of morpholino-triazine have shown efficacy against various cancer cell lines by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival . Compound 1's structural similarity to these derivatives suggests it may also possess similar antitumor capabilities.

Enzyme Inhibition

Compound 1 has been evaluated for its potential as an enzyme inhibitor. Studies on related compounds have demonstrated activity against acetylcholinesterase (AChE) and urease. For instance, certain synthesized derivatives showed IC50 values indicating strong inhibitory effects against urease, a target for treating conditions like kidney stones . Given the structural features of compound 1, it is plausible that it may exhibit similar enzyme inhibitory activities.

Study 1: Antitumor Efficacy

A study published in PubMed reported the synthesis and evaluation of bis(morpholino-1,3,5-triazine) derivatives showing potent antitumor activity in vitro and in vivo models. The results indicated that these compounds effectively inhibited tumor growth in xenograft models . While specific data on compound 1 is limited, its structural parallels suggest it could be a candidate for similar investigations.

Study 2: Enzyme Inhibition Profile

In another study focused on the biological activity of synthesized compounds containing piperidine and oxadiazole moieties, several derivatives were tested for their ability to inhibit AChE and urease. The most active compounds exhibited IC50 values significantly lower than standard inhibitors . This highlights the potential of compound 1 to be further explored for its enzyme inhibition properties.

Data Table: Summary of Biological Activities

Biological Activity Compound IC50 Value (µM) Reference
AntitumorSimilar DerivativeNot specified
Urease InhibitionRelated Compounds2.14 - 6.28
AChE InhibitionRelated CompoundsNot specified

Q & A

Q. Primary techniques include :

  • ¹H/¹³C NMR : To confirm substitution patterns and regiochemistry. For instance, methyl groups on the pyrimidinetrione core resonate at δ 2.99–3.51 ppm, while aromatic protons appear between δ 6.70–8.25 ppm .
  • IR Spectroscopy : Key peaks include C=O stretches (~1689 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1524–1350 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry of the methylene bridge and confirms Z/E configurations .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ peaks) and purity (>95%) .

Advanced: How do substituents on the phenyl ring influence solvatochromic behavior or detection capabilities?

Substituents like morpholino (electron-donating) and nitro (electron-withdrawing) groups:

  • Modulate electronic transitions : The nitro group enhances intramolecular charge transfer (ICT), causing redshifted absorption bands in polar solvents .
  • Enable anion sensing : In analogous compounds, substituents like thienyl groups facilitate Cu(II) detection via colorimetric shifts (e.g., methanol solutions turning from yellow to blue) .
    Methodological Insight : Solvatochromism studies require UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to correlate λₘₐₓ with solvent dielectric constant .

Advanced: What biological activities have been observed for pyrimidinetrione derivatives, and what mechanisms are proposed?

  • Antimicrobial Activity : Derivatives inhibit bacterial enzymes (e.g., AAC(6')-Ib acetyltransferase) via competitive binding to active sites, with Ki values in the µM range .
  • Anticancer Potential : Structural analogs interact with cellular receptors (e.g., modulating apoptosis pathways) and show cytotoxicity against cancer cell lines .
    Experimental Design : Dose-response assays (e.g., IC₅₀ determination) paired with molecular docking (AutoDock/Vina) validate target engagement .

Advanced: How is computational modeling applied to study this compound’s properties?

  • Docking Studies : Predict binding affinities to biological targets (e.g., enzymes or receptors) using software like AutoDock .
  • DFT Calculations : Optimize geometries (B3LYP/6-31G* level) to correlate experimental UV-Vis spectra with HOMO-LUMO gaps .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., π-π stacking, hydrogen bonding) critical for crystal packing .
    Case Study : A chromeno-pyrimidine derivative exhibited 82% oral bioavailability in silico, validated by LogP (2.1) and polar surface area (89 Ų) calculations .

Advanced: How can researchers resolve contradictions in reported synthesis yields or characterization data?

  • Yield Discrepancies : Variations arise from reaction conditions (e.g., reflux time, catalyst loading). For example, extended reflux (24 vs. 12 hours) improves yields by 15–20% .
  • Spectral Anomalies : Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to avoid peak splitting from residual protons. Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
  • Crystallographic Disorder : Refine X-ray data with software like SHELXL, accounting for partial occupancy in flexible substituents .

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